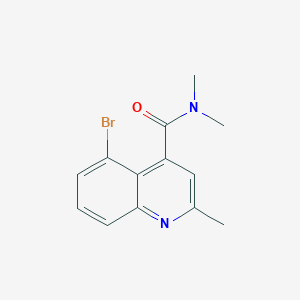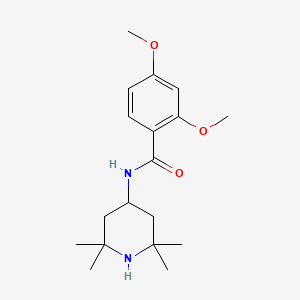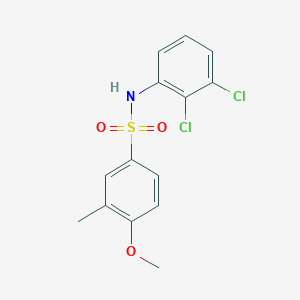
7-bromo-N-methyl-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-N-methyl-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as BMD-104, and it belongs to the benzodioxole family of compounds. BMD-104 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of BMD-104 is not fully understood. However, it has been suggested that BMD-104 exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. BMD-104 has also been found to inhibit the growth and proliferation of cancer cells by affecting various signaling pathways involved in cell cycle regulation.
Biochemical and Physiological Effects
BMD-104 has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). BMD-104 has also been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Advantages and Limitations for Lab Experiments
One of the advantages of using BMD-104 in lab experiments is its potent anticancer activity against various cancer cell lines. BMD-104 has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of using BMD-104 in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of BMD-104. One of the potential future directions is the optimization of the synthesis method to improve the yield and purity of the product. Another potential future direction is the investigation of the mechanism of action of BMD-104 to gain a better understanding of its anticancer and anti-inflammatory properties. Additionally, the development of novel drug delivery systems for BMD-104 could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesis Methods
The synthesis of BMD-104 is a complex process that involves multiple steps. The first step involves the reaction of 1,3-benzodioxole with N-methylamine to form N-methyl-1,3-benzodioxole-5-carboxamide. The second step involves the bromination of N-methyl-1,3-benzodioxole-5-carboxamide using bromine and acetic acid. The final step involves the purification of the product using column chromatography. The overall yield of this synthesis method is around 40%.
Scientific Research Applications
BMD-104 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BMD-104 has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
7-bromo-N-methyl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-11-9(12)5-2-6(10)8-7(3-5)13-4-14-8/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOUFBDBKKBKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C(=C1)Br)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-3-carboxamide](/img/structure/B7629232.png)



![1,3-dimethyl-2,4-dioxo-N-[4-(pyridin-4-ylmethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7629256.png)

![2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7629277.png)
![N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)



![2-(7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)benzoic acid](/img/structure/B7629315.png)

![3-[Methyl(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]propanoic acid](/img/structure/B7629325.png)